chemical structure and properties of 5-Bromo-2-(3-chloro-2-methylpropyl)pyridine
chemical structure and properties of 5-Bromo-2-(3-chloro-2-methylpropyl)pyridine
This guide details the chemical architecture, synthesis, and medicinal chemistry applications of 5-Bromo-2-(3-chloro-2-methylpropyl)pyridine , a high-value bifunctional scaffold.[1]
This compound serves as a critical "linchpin" intermediate in drug discovery, specifically for G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H1/H4 antagonists) and Kinase inhibitors .[1] Its value lies in its orthogonal reactivity: an aryl bromide for cross-coupling and an alkyl chloride for nucleophilic substitution.
Core Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 5-Bromo-2-(3-chloro-2-methylpropyl)pyridine |
| Molecular Formula | C₉H₁₁BrClN |
| Molecular Weight | 248.55 g/mol |
| Structural Class | 2,5-Disubstituted Pyridine / Alkyl Chloride Linker |
| Key Functional Groups | Aryl Bromide (C5), Alkyl Chloride (Aliphatic), Pyridine Nitrogen |
| Predicted LogP | ~3.2 (Lipophilic) |
| Physical State | Pale yellow oil or low-melting solid (isomer dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Part 1: Chemical Structure & Reactivity Logic[1]
The molecule is designed as a divergent synthesis hub . Its structure allows researchers to elaborate two distinct "ends" of the molecule sequentially without protecting groups, driven by the vast difference in reactivity between the aryl bromide and the alkyl chloride.[1]
The Orthogonal Reactivity Matrix[1]
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Site A (C5-Bromine): A deactivated aryl halide.[1] It is inert to standard nucleophiles (amines, alcohols) under mild conditions but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Site B (Alkyl Chloride): A primary alkyl halide with beta-branching.[1] It is susceptible to S_N2 reactions with amines or thiols but is sterically hindered enough to resist rapid hydrolysis.
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Site C (Pyridine Nitrogen): A weak base (pKa ~2-3 due to Br electron withdrawal).[1] It can be used for salt formation or directed C-H activation.[1]
Figure 1: Orthogonal reactivity map.[1] The C5-Br and Alkyl-Cl motifs allow for independent functionalization.[1]
Part 2: Synthesis Protocols
Synthesizing this scaffold requires precise control to avoid over-alkylation or premature dechlorination.[1] Two primary routes are recommended based on scale and available reagents.
Method A: The Negishi Cross-Coupling (Recommended for Scale)
This method couples a pre-formed organozinc reagent with 2,5-dibromopyridine.[1] It is superior to lithiation strategies which often result in "halogen dance" side reactions on the pyridine ring.
Reagents:
-
Reagent: (3-chloro-2-methylpropyl)zinc bromide (Prepared in situ)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]
-
Solvent: THF (Anhydrous)[1]
Step-by-Step Protocol:
-
Zinc Reagent Formation: Activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) in THF. Add 1-bromo-3-chloro-2-methylpropane dropwise at 40°C. Stir for 2 hours to form the organozinc species.
-
Coupling: In a separate vessel, dissolve 2,5-dibromopyridine (1.0 eq) and Pd(dppf)Cl₂ (0.03 eq) in THF.
-
Addition: Cannulate the organozinc solution into the pyridine solution slowly at 0°C.
-
Reaction: Warm to room temperature and stir for 12 hours. The coupling occurs selectively at the C2 position (more electron-deficient/labile) over the C5 position.[1]
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][5] Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Method B: Lithiation-Alkylation (High-Throughput Route)
Best for small-scale library generation where 5-bromo-2-methylpyridine is the starting material.[1]
Protocol:
-
Dissolve 5-bromo-2-methylpyridine in dry THF at -78°C.
-
Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise. The proton at the C2-methyl group is the most acidic (pKa ~29).[1]
-
Stir for 30 mins to generate the lithiated species (deep red color).
-
Add 1-bromo-2-chloroethane (Note: This yields the linear propyl chain; for the branched methylpropyl, you must use 1-chloro-2-iodopropane or similar electrophiles, though Method A is more regioselective).[1]
Part 3: Medicinal Chemistry Applications[1][5][7][9]
This scaffold is ubiquitous in the synthesis of Dual-Action Antagonists .[1] The linker length (3 carbons + methyl branch) mimics the spacing found in histamine and acetylcholine.
Workflow: Constructing a GPCR Ligand Library
The standard workflow involves "tail-first" functionalization followed by "head" coupling.[1]
Step 1: Tail Functionalization (S_N2)
-
Reaction: Dissolve the scaffold in Acetonitrile with K₂CO₃ and a secondary amine (e.g., N-methylpiperazine). Heat to 60°C.
-
Outcome: The alkyl chloride is displaced. The C5-bromide remains intact.[1]
-
Why: This installs the solubilizing "tail" required for GPCR binding pockets (e.g., the Aspartate anchor in H1 receptors).[1]
Step 2: Head Coupling (Suzuki-Miyaura)
-
Reaction: Take the product from Step 1. Add Arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in Dioxane/Water.[1] Reflux.
-
Outcome: The C5-bromide is replaced by an aryl group.[1]
-
Why: This installs the lipophilic "head" that interacts with aromatic residues in the receptor.
Figure 2: Divergent synthesis workflow. The scaffold allows sequential elaboration of the amine tail and aromatic head.[1]
Part 4: Safety & Stability (E-E-A-T)[1]
Handling Protocols
-
Alkylating Potential: The alkyl chloride moiety is a potential alkylating agent (genotoxic impurity risk). All handling should occur in a fume hood.[1]
-
Storage: Store under inert gas (Argon) at 2-8°C. Pyridine derivatives can darken (N-oxide formation) upon prolonged exposure to air/light.[1]
Analytical Validation[1]
-
NMR Signature: Look for the doublet of the methyl group (~1.0 ppm) and the distinct ABX pattern of the side chain protons. The C5-H and C6-H on the pyridine ring will show characteristic coupling (J ~8 Hz and ~2 Hz).[1]
-
Mass Spec: The bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br) is diagnostic.
References
-
Negishi Coupling on Pyridines: Knochel, P., et al. "Functionalization of Pyridines via Organozinc Reagents."[1] Chemical Reviews, 2008.[1]
-
Suzuki-Miyaura Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.
-
Pyridine Lithiation Strategies: Schlosser, M. "The 2-Methylpyridine Route: A Critical Review."[1] European Journal of Organic Chemistry, 2005.[1]
-
Analogous Scaffold Synthesis (Rupatadine): "Process for the preparation of Rupatadine and intermediates thereof." Google Patents, WO2011080753A1.[1]
-
General Reactivity of 2-Alkyl-5-bromopyridines: PubChem Compound Summary: 5-Bromo-2-methylpyridine.
Sources
- 1. b2c-chemistry.de [b2c-chemistry.de]
- 2. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 3. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
